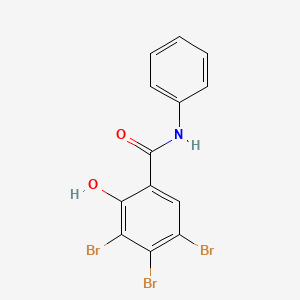
(4-Phenoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Phenoxyphenyl)urea is an organic compound with the molecular formula C13H12N2O2. It is characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to a urea moiety. This compound is of interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenoxyphenyl)urea typically involves the reaction of 4-phenoxyaniline with phosgene or its derivatives, such as triphosgene, in the presence of a base like pyridine. The reaction proceeds through the formation of an isocyanate intermediate, which subsequently reacts with ammonia or an amine to form the desired urea derivative .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of safer phosgene substitutes, such as diphosgene or triphosgene, is preferred to minimize the hazards associated with phosgene gas .
Chemical Reactions Analysis
Types of Reactions
(4-Phenoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
(4-Phenoxyphenyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as an inhibitor in enzymatic studies, particularly in the inhibition of serine proteases.
Industry: It is used in the production of pesticides and herbicides due to its toxic effects on certain pests.
Mechanism of Action
The mechanism of action of (4-Phenoxyphenyl)urea involves its interaction with specific molecular targets. For instance, as an inhibitor of serine proteases, it binds to the active site of the enzyme, forming hydrogen bonds and other interactions that prevent the enzyme from catalyzing its substrate . This inhibition can lead to the disruption of various physiological processes, such as blood coagulation and digestion .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Amidinophenyl)-3-(4-chlorophenyl)urea (ACPU)
- 1-(4-Amidinophenyl)-3-(4-phenoxyphenyl)urea (APPU)
Uniqueness
(4-Phenoxyphenyl)urea is unique due to its specific structural features, such as the phenoxy group, which imparts distinct chemical properties and biological activities. Compared to similar compounds, it exhibits higher specificity and potency in inhibiting certain enzymes, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
78508-44-8 |
|---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
(4-phenoxyphenyl)urea |
InChI |
InChI=1S/C13H12N2O2/c14-13(16)15-10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9H,(H3,14,15,16) |
InChI Key |
ABBMQADJUMXTAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11995252.png)
![7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one](/img/structure/B11995260.png)


![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(4-bromophenyl)-1,3-thiazol-2-amine](/img/structure/B11995286.png)

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B11995290.png)
![(5Z)-5-{[3-(5-isopropyl-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11995294.png)



![N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11995316.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B11995323.png)
